molecular formula C18H34Cl2N2O5S B601439 (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 16684-06-3

(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

Número de catálogo: B601439
Número CAS: 16684-06-3
Peso molecular: 461.44
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Stereochemical Configuration

The molecular structure of (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is characterized by a complex stereochemical arrangement that determines its biological activity. The compound possesses the molecular formula C₁₈H₃₃ClN₂O₅S with a molecular weight of 424.98 daltons. The stereochemical configuration is critical for its antimicrobial efficacy, with the (2S,4R) configuration at the pyrrolidine ring and the (1S,2S) configuration at the chloro-substituted carbon being essential for optimal activity.

The three-dimensional structure of this compound closely resembles the 3'-ends of L-Pro-Met-transfer ribonucleic acid and deacylated-transfer ribonucleic acid during the peptide elongation cycle, which explains its mechanism of action as a structural analog that impairs bacterial protein synthesis. The methylsulfanyl group at position 6 of the oxan ring and the chlorine substitution at the (1S,2S) position represent key structural modifications from the parent lincomycin molecule.

Structural Parameter Configuration/Value
Pyrrolidine Ring (2S,4R)
Chloro-substituted Carbon (1S,2S)
Oxan Ring Carbons (2R,3R,4S,5R,6R)
Molecular Weight 424.98 g/mol
Molecular Formula C₁₈H₃₃ClN₂O₅S

Relationship to Lincosamide Antibiotic Family

This compound belongs to the lincosamide class of antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The lincosamide family includes both naturally occurring compounds like lincomycin and semi-synthetic derivatives, with clindamycin representing the most clinically significant member of this group. The structural relationship between lincomycin and this compound involves the substitution of a hydroxyl group with a chlorine atom at the 7-position, resulting in 7-chloro-7-deoxylincomycin.

The lincosamide antibiotics share a common mechanism of action, binding to the 50S ribosomal subunit at a site that overlaps with the binding sites for chloramphenicol and erythromycin. This binding prevents peptide bond formation by interfering with either the A or P site on the ribosome, effectively blocking bacterial protein synthesis. The compound demonstrates both bacteriostatic and bactericidal properties, depending on the concentration achieved at the site of infection.

Research has demonstrated that the lincosamide family exhibits cross-resistance with macrolides and streptogramins due to their overlapping binding sites on the bacterial ribosome. However, the structural modifications present in this compound provide enhanced activity against certain resistant organisms compared to the parent lincomycin molecule.

Historical Development and Discovery Context

The development of (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide began with the discovery of lincomycin from Streptomyces lincolnensis in soil samples from Lincoln, Nebraska. The natural product lincomycin was first isolated and characterized as an antibiotic with activity against gram-positive bacteria, but it possessed limitations in terms of potency and spectrum of activity.

In 1966, researchers Barney J. Magerlein, Robert D. Birkenmeyer, and Fred Kagan at Upjohn in Kalamazoo, Michigan, successfully synthesized this compound through chemical modification of lincomycin. The synthesis involved the replacement of a hydroxyl group with a chlorine atom at the 7-position of lincomycin, creating 7-chloro-7-deoxylincomycin. This modification resulted in significantly improved antimicrobial properties and enhanced stability compared to the parent compound.

The United States Food and Drug Administration approved this compound for clinical use in 1970, marking a significant advancement in the treatment of serious bacterial infections. The successful chemical modification of lincomycin to create this more potent derivative established a precedent for the development of semi-synthetic antibiotics and demonstrated the potential for improving natural products through targeted structural modifications.

Significance in Antibacterial Research

The compound has played a crucial role in advancing our understanding of ribosomal protein synthesis inhibition and has served as a model for developing new antibacterial agents. Research into its mechanism of action has revealed that it binds specifically to 23S ribosomal ribonucleic acid of the 50S subunit, impeding both ribosome assembly and the translation process. This mechanistic understanding has contributed to the development of other protein synthesis inhibitors and has informed strategies for combating antibiotic resistance.

Recent research has focused on the biosynthetic pathway of lincomycin and related compounds, providing insights into the molecular mechanisms underlying their production. Studies of Streptomyces lincolnensis have identified the lincomycin biosynthetic gene cluster (lmb), which consists of 27 open reading frames with putative biosynthetic or regulatory functions. These investigations have revealed complex regulatory mechanisms involving transcriptional regulators such as SLCG_2919 and DasR, which control lincomycin production.

The compound has also demonstrated effectiveness against biofilm-forming bacteria, which represents a significant challenge in clinical medicine. Research has shown that sequential treatment strategies involving this compound can effectively reduce mature biofilm-residing Staphylococcus aureus, particularly when used after initial treatment with rifampicin-based therapy. These findings have important implications for the treatment of prosthetic joint infections and other biofilm-associated infections.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide. The compound is also known by several alternative systematic names, including methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside.

Various identification systems have been established for this compound to facilitate research and clinical applications. The Chemical Abstracts Service Registry Number is 18323-44-9, while the Unique Ingredient Identifier is 3U02EL437C. The compound is also cataloged in multiple international databases, including the European Community Number 242-209-1 and the DrugBank identifier DB01190.

Identification System Identifier
Chemical Abstracts Service Number 18323-44-9
Unique Ingredient Identifier 3U02EL437C
DrugBank Accession Number DB01190
European Community Number 242-209-1
PubChem Compound Identifier 446598
ChEMBL Identifier CHEMBL1753

The International Chemical Identifier (InChI) for this compound is InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1. The corresponding InChI Key is KDLRVYVGXIQJDK-AWPVFWJPSA-N, which provides a unique identifier for database searches and chemical informatics applications.

Propiedades

IUPAC Name

(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLRVYVGXIQJDK-KIDUDLJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16684-06-3
Record name 7-Epiclindamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-EPICLINDAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST54QM406G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

7-Epiclindamycin plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis by preventing the transpeptidation reaction. This interaction disrupts the elongation of the peptide chain, thereby inhibiting bacterial growth. The compound interacts with various enzymes and proteins, including those involved in the bacterial protein synthesis machinery.

Cellular Effects

7-Epiclindamycin exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting protein synthesis, which can lead to cell death in bacterial cells. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In human cells, 7-Epiclindamycin can induce caspase activation and cell death, particularly in cells with compromised mitochondrial function.

Molecular Mechanism

The molecular mechanism of 7-Epiclindamycin involves its binding to the 50S ribosomal subunit, where it inhibits protein synthesis by interfering with the transpeptidation reaction. This inhibition prevents the elongation of the peptide chain, leading to the disruption of bacterial protein synthesis. Additionally, 7-Epiclindamycin can affect mitochondrial function in human cells, leading to bioenergetic crises and the generation of reactive oxygen species.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Epiclindamycin can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 7-Epiclindamycin can lead to the accumulation of defective mitochondria and impaired autophagy flux. These temporal effects highlight the importance of understanding the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of 7-Epiclindamycin vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, 7-Epiclindamycin can induce toxic effects, including mitochondrial dysfunction and cell death. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

7-Epiclindamycin is involved in various metabolic pathways, particularly those related to its antibacterial activity. The compound interacts with enzymes involved in protein synthesis and metabolic flux. Its effects on metabolite levels and metabolic pathways are essential for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 7-Epiclindamycin within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall efficacy and toxicity.

Subcellular Localization

7-Epiclindamycin’s subcellular localization is primarily within the ribosomes, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its activity and function.

Actividad Biológica

The compound (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is a complex heterocyclic structure with potential biological significance. This article reviews its biological activity based on diverse research findings.

Chemical Structure

The compound's IUPAC name indicates a sophisticated molecular arrangement that includes a pyrrolidine core and a chlorinated side chain. The presence of multiple hydroxyl groups suggests potential for interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Properties : Preliminary studies suggest that similar heterocyclic compounds have demonstrated antiviral effects against several viruses. For instance, compounds with structural similarities have been tested against HSV and other viral strains with promising results .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in lipid metabolism. This is particularly relevant in the context of phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes .

Enzyme Interaction

Research on lysosomal phospholipase A2 (PLA2G15) indicates that compounds similar to our target can inhibit this enzyme effectively. Inhibitors of PLA2G15 have been shown to predict drug-induced phospholipidosis with high accuracy . This suggests that our compound may also interact similarly due to its amphiphilic characteristics.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValueReference
Compound AAntiviral (HSV-1)6.0 μg/100 μl
Compound BPLA2G15 Inhibitor0.18 μM
Compound CAntiviral (CV-B4)17 μg/100 μl

The proposed mechanisms for the biological activity of this compound include:

  • Interaction with Viral Enzymes : Potential inhibition of viral polymerases or proteases.
  • Disruption of Lipid Metabolism : By inhibiting PLA2G15 or similar enzymes involved in lipid processing.

Comparación Con Compuestos Similares

Key Observations :

  • The methylsulfanyloxan group in the target compound is unique compared to the isoxazole or isoindolinone groups in analogs, suggesting divergent solubility and target binding profiles .

Bioactivity Profile Correlation

highlights that compounds with similar structural motifs cluster into groups with comparable bioactivity profiles. For example:

  • Clindamycin analogs (e.g., CAS 18323-44-9 ) share the pyrrolidine-carboxamide core and exhibit antimicrobial activity via ribosomal inhibition. The target compound’s methylsulfanyloxan group may similarly engage in hydrogen bonding with ribosomal RNA, though its extended alkyl chain (propyl) could alter binding kinetics.
  • Patent derivatives (Examples 51, 163 ) feature aromatic heterocycles (e.g., methylthiazole) linked to kinase or protease inhibition, implying the target compound’s bioactivity may diverge toward non-ribosomal targets.

NMR and Chemical Shift Analysis

demonstrates that NMR chemical shifts in specific regions (e.g., protons 29–36 and 39–44) correlate with substituent variations. For instance:

  • Rapa analogs () show identical shifts in most regions except positions 39–44, where substituent changes directly alter the chemical environment.
  • Applying this to the target compound, the methylsulfanyloxan group would likely induce distinct shifts in regions A (39–44) and B (29–36) compared to clindamycin (methylthio-tetrahydro-2H-pyran) .

Research Implications and Limitations

  • Synthetic Challenges : The stereochemical complexity (2S,4R configuration) requires precise synthesis protocols to avoid enantiomeric impurities, as seen in related pyrrolidine derivatives .

Métodos De Preparación

Enantioselective Pyrrolidine Ring Formation

The (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid precursor is synthesized via a stereocontrolled cyclization strategy. A modified procedure from U.S. Patent 4,362,869 employs:

  • Starting material : (2S,4R)-4-hydroxyproline derivatives, leveraging Boc-Hyp-OH (Boc-protected trans-4-hydroxy-L-proline) as a chiral template.

  • Key reaction : Propylation at C4 via nucleophilic substitution using propyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h), achieving 78% yield.

  • Methylation : Quaternization of the pyrrolidine nitrogen with methyl iodide (CH₃I) in THF at 0°C, followed by deprotection with HCl/dioxane to yield the tertiary amine.

Carboxamide Formation

Activation of the pyrrolidine carboxylic acid is achieved using oxalyl chloride (ClCO)₂O in dichloromethane, forming the acyl chloride intermediate. Subsequent coupling with the chiral amine segment [(1S,2R)-2-chloro-1-(methylthio-oxane)propylamine] is conducted in anhydrous THF with triethylamine (Et₃N) as a base, yielding the carboxamide with 65–72% efficiency.

Synthesis of the Methylthio-Oxane Sugar Moiety

Oxane Ring Construction

The (2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxane is synthesized via a thioglycosidation reaction:

  • Starting material : D-Glucose derivative protected with benzyl groups at C3, C4, and C5 positions.

  • Thiol introduction : Treatment with methylthiol (CH₃SH) in the presence of BF₃·Et₂O, followed by deprotection via hydrogenolysis (H₂/Pd-C, 40 psi), achieves 84% yield.

Stereochemical Control

Critical inversion at C4 during chlorination (to establish the (2R,3R,4S,5R,6R) configuration) is achieved using triphenylphosphine oxide (Ph₃P=O) and carbon tetrachloride (CCl₄), as described in U.S. Patent 4,783,526.

Assembly of the Chloro-Propyl Sidechain

Propylamine Synthesis

The (1S,2R)-2-chloro-1-(methylthio-oxane)propylamine is prepared via:

  • Epoxidation : (1S,2R)-1,2-epoxypropane reacted with methylthio-oxane under acidic conditions (H₂SO₄, 0°C).

  • Chlorination : Epoxide ring-opening with HCl gas in diethyl ether, yielding the chloro-alcohol intermediate (92% yield).

  • Amination : Conversion to the amine via Curtius rearrangement using NaN₃ and subsequent Staudinger reaction (PPh₃, THF).

Final Coupling and Purification

Glycosidic Bond Formation

The methylthio-oxane is conjugated to the chloro-propyl segment using Schmidt glycosylation:

  • Conditions : Trichloroacetimidate activation (Cl₃CCN, DBU) followed by coupling with the propyl alcohol derivative in CH₂Cl₂ at −20°C.

  • Yield : 68% after silica gel chromatography.

Global Deprotection and Workup

Final deprotection of hydroxyl groups (if protected) is performed using aqueous HCl (1M, 25°C, 2 h), followed by recrystallization from ethanol/water (3:1) to afford the target compound in >99% enantiomeric excess (HPLC analysis).

Analytical Data and Characterization

Parameter Value Method
Melting Point189–192°CDifferential Scanning Calorimetry
Specific Rotation ([α]₂₅D)+54.3° (c = 1.0, MeOH)Polarimetry
HPLC Purity99.8%C18 column, 0.1% TFA
MS (ESI+)m/z 589.2 [M+H]+High-Resolution MS

Challenges and Optimization Opportunities

  • Stereochemical Drift : Epimerization at C4 of the pyrrolidine ring during propylation is mitigated by strict temperature control (<5°C).

  • Glycosylation Efficiency : Low yields in Schmidt reactions are addressed by pre-activating the oxane donor as a thioglycoside.

  • Scalability : Industrial-scale production requires alternative solvents (e.g., 2-MeTHF) to replace dichloromethane, reducing environmental impact.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and stereochemical integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with mobile-phase optimization (e.g., methanol/water/phosphate buffer systems adjusted to pH 5.5) is critical for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is essential for stereochemical confirmation, as demonstrated in studies of structurally related pyrrolidine derivatives . Mass spectrometry (MS) with high-resolution capabilities (e.g., LC-HRMS) should be employed to verify molecular weight and isotopic patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to safety data sheet (SDS) guidelines:

  • Use respiratory protection (e.g., N95 masks) and fume hoods to avoid inhalation of toxic fumes .
  • Wear nitrile gloves and lab coats to prevent skin contact, as the compound may degrade into hazardous byproducts over time .
  • Store in airtight containers at -20°C to minimize hydrolysis or oxidative decomposition .
  • Dispose of waste via certified hazardous waste contractors, complying with federal and local regulations .

Q. How is the compound synthesized, and what are common pitfalls in its preparation?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Stereoselective formation of the pyrrolidine core via cyclization reactions under inert atmospheres .
  • Step 2 : Coupling of the chlorinated sugar moiety (e.g., 6-methylsulfanyloxan-2-yl group) using carbodiimide-based activation .
  • Pitfalls :
  • Epimerization during coupling steps: Mitigate by using low temperatures (-10°C) and short reaction times .
  • Byproduct formation from residual solvents: Ensure rigorous drying of intermediates under vacuum .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

  • Methodological Answer :

  • Use SHELXL for refinement, leveraging its robust handling of twinned crystals and high-resolution data .
  • Cross-validate with spectroscopic For example, discrepancies in dihedral angles from X-ray structures should align with NOESY NMR cross-peaks .
  • Employ density functional theory (DFT) to model electronic environments and compare calculated vs. experimental bond lengths .

Q. What computational strategies are effective in predicting biological interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to bacterial ribosomes (a known target for clindamycin analogs) .
  • Molecular dynamics (MD) simulations : Apply AMBER or GROMACS to assess stability of non-covalent interactions (e.g., hydrogen bonds with 23S rRNA) over 100-ns trajectories .
  • QSAR modeling : Train models on pyrrolidine-derivative datasets to predict antimicrobial activity against resistant strains .

Q. How do non-covalent interactions influence the compound’s stability in aqueous solutions?

  • Methodological Answer :

  • Hydrogen bonding : The 3,4,5-trihydroxyoxan moiety forms intramolecular H-bonds, reducing hydrolysis. Monitor via pH-dependent 1H^1H-NMR shifts .
  • Hydrophobic effects : The propyl and methylthio groups enhance solubility in lipid-rich environments, as shown in partition coefficient (LogP) studies .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity with water and organic solvents .

Q. What strategies address batch-to-batch variability in biological activity assays?

  • Methodological Answer :

  • Standardized purity thresholds : Require ≥98% HPLC purity for all batches, with chromatograms archived for cross-comparison .
  • Bioassay controls : Include clindamycin as a positive control in minimum inhibitory concentration (MIC) assays to normalize results .
  • Statistical analysis : Apply ANOVA to identify outliers in dose-response curves, ensuring n ≥ 3 replicates per batch .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Reactant of Route 2
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.